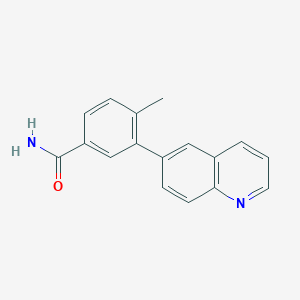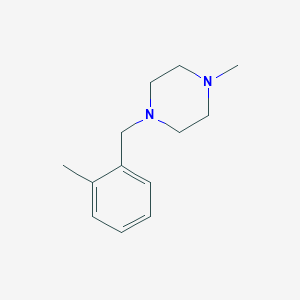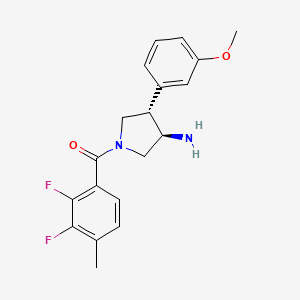
4-methyl-3-quinolin-6-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-methyl-3-quinolin-6-ylbenzamide involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various signaling pathways. It has also been found to interact with specific proteins such as tubulin, which is involved in cell division, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-3-quinolin-6-ylbenzamide has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit specific enzymes and proteins involved in various signaling pathways. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-3-quinolin-6-ylbenzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. Studies have shown that high doses of this compound can be toxic to normal cells, which may limit its use in clinical settings.
未来方向
There are several future directions for the research on 4-methyl-3-quinolin-6-ylbenzamide. One of the directions is to explore its potential as a cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and further research is needed to determine its efficacy and safety in clinical settings. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and further research is needed to determine its potential in treating inflammatory diseases. Additionally, future research can focus on developing new synthesis methods for this compound and exploring its potential applications in other fields such as drug discovery and material science.
Conclusion
In conclusion, 4-methyl-3-quinolin-6-ylbenzamide is a quinoline derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. Its potent anti-cancer properties make it a promising candidate for cancer treatment, and further research is needed to determine its efficacy and safety in clinical settings. Additionally, its potential as an anti-inflammatory agent and its applications in other fields such as drug discovery and material science make it a compound worth exploring further.
合成方法
4-methyl-3-quinolin-6-ylbenzamide can be synthesized using different methods. One of the most common methods involves the condensation of 4-methylquinoline-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-3-quinolin-6-ylbenzoic acid, which can be converted to 4-methyl-3-quinolin-6-ylbenzamide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
科学研究应用
4-methyl-3-quinolin-6-ylbenzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
属性
IUPAC Name |
4-methyl-3-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSYHGMSYKWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
